N-(1,3-thiazol-2-yl)-2-(2,3,6-trimethylphenoxy)acetamide
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Overview
Description
N-(1,3-thiazol-2-yl)-2-(2,3,6-trimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-2-(2,3,6-trimethylphenoxy)acetamide typically involves the reaction of 2-(2,3,6-trimethylphenoxy)acetic acid with thiazole derivatives under specific conditions. The reaction may require the use of coupling agents, solvents, and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-yl)-2-(2,3,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazoline or thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)-2-(2,3,6-trimethylphenoxy)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,3-thiazol-2-yl)-2-(2,3,6-trimethylphenoxy)acetamide include other thiazole derivatives with different substituents on the thiazole ring or the phenoxyacetamide moiety.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other thiazole derivatives. Comparative studies can highlight differences in potency, selectivity, and pharmacokinetic properties.
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-9-4-5-10(2)13(11(9)3)18-8-12(17)16-14-15-6-7-19-14/h4-7H,8H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCENTOPGNVMMBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=NC=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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